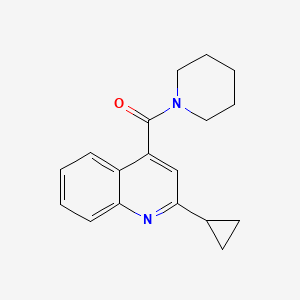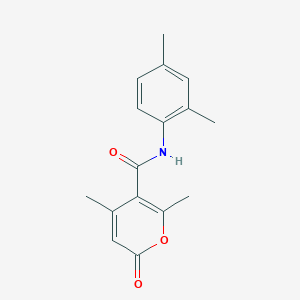
1-(2,4-Difluorophenyl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-ethylurea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFEU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 206.19 g/mol.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-3-ethylurea has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. In a study conducted by Wang et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Zhu et al. (2018) demonstrated that 1-(2,4-Difluorophenyl)-3-ethylurea has potent antifungal activity against Candida albicans, a common fungal pathogen.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. In the study by Wang et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to downregulate the expression of cyclin D1 and upregulate the expression of p21, leading to cell cycle arrest and apoptosis. In the study by Zhu et al. (2018), 1-(2,4-Difluorophenyl)-3-ethylurea was found to disrupt the cell wall and membrane of Candida albicans, leading to cell death.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-3-ethylurea has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of cell wall and membrane. In a study by Cheng et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to inhibit the growth of Staphylococcus aureus by disrupting the bacterial cell wall and membrane. Another study by Li et al. (2018) demonstrated that 1-(2,4-Difluorophenyl)-3-ethylurea can induce apoptosis in human glioblastoma cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Difluorophenyl)-3-ethylurea has several advantages for lab experiments, including its high solubility in organic solvents, ease of synthesis, and potent biological activity. However, 1-(2,4-Difluorophenyl)-3-ethylurea also has some limitations, including its potential toxicity and lack of selectivity towards specific cell types. Therefore, caution should be exercised when handling 1-(2,4-Difluorophenyl)-3-ethylurea in the lab, and further research is needed to determine its safety profile and optimal conditions for use.
Orientations Futures
There are several future directions for research on 1-(2,4-Difluorophenyl)-3-ethylurea, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylurea to identify its molecular targets and pathways.
3. Evaluation of the in vivo efficacy and toxicity of 1-(2,4-Difluorophenyl)-3-ethylurea in animal models.
4. Development of novel formulations and delivery methods for 1-(2,4-Difluorophenyl)-3-ethylurea to enhance its bioavailability and selectivity.
5. Exploration of the potential applications of 1-(2,4-Difluorophenyl)-3-ethylurea in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-(2,4-Difluorophenyl)-3-ethylurea is a promising chemical compound with potent biological activity and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
Méthodes De Synthèse
1-(2,4-Difluorophenyl)-3-ethylurea can be synthesized by reacting 2,4-difluoroaniline with ethyl isocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds at room temperature and yields 1-(2,4-Difluorophenyl)-3-ethylurea as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-2-12-9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPECQQGROKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-ethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)


![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)



![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)


![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)